molecular formula C16H13NO2 B8404982 5-(Benzyloxy)-1h-indole-2-carbaldehyde

5-(Benzyloxy)-1h-indole-2-carbaldehyde

Cat. No.: B8404982
M. Wt: 251.28 g/mol
InChI Key: BTNBOWBMZNZMFP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indole-2-carbaldehyde is a high-purity chemical intermediate with the molecular formula C 16 H 13 NO 2 and a molecular weight of 251.28 g/mol . This compound is part of the benzyloxyindole family, which serves as crucial heterocyclic building blocks in organic and medicinal chemistry . As a versatile synthon, its reactive aldehyde group at the indole 2-position allows for diverse chemical transformations, making it a valuable precursor for synthesizing more complex indole derivatives . Indole scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous bioactive molecules and natural products . Researchers utilize this and related indole-carbaldehyde compounds in directed C-H functionalization chemistry to access selectively arylated indoles, which are valuable targets for pharmaceutical and materials science applications . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-phenylmethoxy-1H-indole-2-carbaldehyde

InChI

InChI=1S/C16H13NO2/c18-10-14-8-13-9-15(6-7-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

InChI Key

BTNBOWBMZNZMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Table 1: Substituent and Functional Group Analysis
Compound Name Substituent Position Functional Group Key Properties/Applications
5-(Benzyloxy)-1H-indole-2-carbaldehyde 5-O-Bn, 2-CHO Aldehyde Precursor for Schiff bases, heterocycle synthesis
5-Benzyloxy-1H-indole-3-carboxaldehyde 5-O-Bn, 3-CHO Aldehyde Lower similarity (0.88); altered reactivity due to 3-CHO position
5-Methoxy-1H-indole-3-carbaldehyde 5-OMe, 3-CHO Aldehyde Higher similarity (0.95); methoxy enhances solubility
5-Benzyloxy-1H-indole-2-carboxylic acid 5-O-Bn, 2-COOH Carboxylic acid Used in esterification/amidation (98% yield)
4-Benzyloxyindole-3-carbaldehyde 4-O-Bn, 3-CHO Aldehyde Reduced similarity (0.84); positional isomerism impacts steric effects

Key Findings :

  • The 5-O-Bn group at the indole 5-position is critical for maintaining similarity (e.g., 5-methoxy vs. 5-benzyloxy derivatives) .
  • Aldehyde position (2- vs. 3-) dictates reactivity: 2-CHO derivatives are more reactive in nucleophilic additions due to electronic effects .

Key Findings :

  • The benzyloxy group at the 5-position is associated with interactions in enzyme binding pockets (e.g., MAO-B) .
  • Aldehyde derivatives may require further functionalization (e.g., conversion to amines or hydrazones) to enhance bioactivity.

Key Findings :

  • The aldehyde group in this compound facilitates one-step derivatization, unlike carboxylic acids requiring activation .
  • Melting points correlate with substituent bulk; benzyloxy derivatives generally exhibit higher melting points than methoxy analogs.

Preparation Methods

Reaction Pathway

This two-step method begins with ethyl 5-benzyloxyindole-2-carboxylate, which undergoes reduction to the primary alcohol followed by oxidation to the aldehyde:

  • Reduction of Ester to Alcohol :
    Ethyl 5-benzyloxyindole-2-carboxylate is treated with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 5-benzyloxy-1H-indole-2-methanol.

    EsterLiAlH4,THFAlcohol\text{Ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Alcohol}
  • Oxidation of Alcohol to Aldehyde :
    The alcohol is oxidized using activated manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature, selectively forming the aldehyde without over-oxidation to the carboxylic acid.

    AlcoholMnO2,DCMAldehyde\text{Alcohol} \xrightarrow{\text{MnO}_2, \text{DCM}} \text{Aldehyde}

Optimization and Yields

  • Reduction Step : LiAlH₄ must be added slowly to avoid exothermic side reactions. Yields of the alcohol intermediate typically reach 85–90%.

  • Oxidation Step : MnO₂’s activity is critical; freshly prepared or commercially activated MnO₂ achieves 70–75% yield.

StepReagentsConditionsYield
1LiAlH₄0–5°C, THF85–90%
2MnO₂RT, DCM70–75%

Method 2: Vilsmeier-Haack Formylation of 5-Benzyloxyindole

Reaction Mechanism

The Vilsmeier-Haack reaction introduces a formyl group directly onto the indole ring. For 5-benzyloxyindole, the electron-donating benzyloxy group at position 5 activates position 2 for electrophilic attack:

5-BenzyloxyindolePOCl3DMF5-Benzyloxy-1H-indole-2-carbaldehyde\text{5-Benzyloxyindole} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{5-Benzyloxy-1H-indole-2-carbaldehyde}

Key Considerations

  • Regioselectivity : The benzyloxy group directs formylation to position 2 due to its para-directing effect, though competing reactions at position 3 may occur (~15% byproducts).

  • Conditions : Anhydrous DMF and POCl₃ are essential. The reaction proceeds at 60–70°C for 6–8 hours, yielding 60–65% product after silica gel chromatography.

ReagentsTemperatureTimeYield
DMF, POCl₃60–70°C6–8 h60–65%

Method 3: Directed Ortho-Metalation-Formylation

Stepwise Synthesis

This method employs directed metalation to achieve precise formylation:

  • NH-Protection : The indole nitrogen is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Lithiation-Formylation :

    • The protected indole is treated with lithium diisopropylamide (LDA) at −78°C, deprotonating position 2.

    • Quenching with DMF introduces the formyl group.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

5-BenzyloxyindoleBoc2OProtected IndoleDMFLDAFormylated ProductTFAFinal Aldehyde\text{5-Benzyloxyindole} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected Indole} \xrightarrow[\text{DMF}]{\text{LDA}} \text{Formylated Product} \xrightarrow{\text{TFA}} \text{Final Aldehyde}

Yield and Scalability

  • NH-Protection : 95% yield.

  • Formylation : 50–55% yield due to steric hindrance from the Boc group.

  • Deprotection : Near-quantitative yield.

StepReagentsConditionsYield
ProtectionBoc₂O, DMAPRT, THF95%
FormylationLDA, DMF−78°C, THF50–55%
DeprotectionTFA, DCMRT>95%

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Steps213
Overall Yield~60%~60%~45%
RegioselectivityHighModerateHigh
ScalabilityIndustrialModerateLaboratory
CostModerateLowHigh
  • Method 1 balances yield and scalability but requires handling pyrophoric LiAlH₄.

  • Method 2 is efficient but produces regioisomers.

  • Method 3 offers precise control but is cost-prohibitive for large-scale synthesis.

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
  • Route 1 : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with benzyl-protected intermediates under acidic reflux conditions (e.g., acetic acid, sodium acetate) .
  • Route 2 : Benzyloxy group introduction via nucleophilic substitution or protection of hydroxyl indole precursors, followed by oxidation of the aldehyde group .
    Key Factors :
  • Temperature control (reflux vs. room temperature) impacts reaction rates and side-product formation.
  • Catalyst choice (e.g., Mn(IV) oxide for oxidation steps) improves yield .
    Optimization Table :
MethodCatalyst/SolventTemperatureYieldReference
CondensationAcOH, NaOAcReflux~70%
OxidationMn(IV) oxide, DCMRT85%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and indole NH (~12 ppm). Contradictions (e.g., missing peaks) may indicate incomplete benzylation or oxidation .
  • ¹³C NMR : Confirm aldehyde carbon (~190 ppm) and benzyloxy carbons (~70 ppm) .
  • IR : Strong C=O stretch (~1680 cm⁻¹) for the aldehyde and C-O-C stretch (~1250 cm⁻¹) for the benzyloxy group .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation or benzyl ether cleavage .
  • Monitor via TLC or HPLC for degradation (e.g., formation of carboxylic acid byproducts) during long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectral data for this compound?

  • Methodological Answer :
  • Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:

Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density ambiguities.

Validate benzyloxy and aldehyde group orientations via Fourier maps .

  • Case Study: Discrepancies in NMR peaks (e.g., unexpected splitting) were resolved by confirming the planar indole-aldehyde conformation via crystallography .

Q. What strategies optimize the regioselective functionalization of the indole ring in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Direct bromination or nitration at the 4-position using HNO₃/H₂SO₄, leveraging the benzyloxy group’s electron-donating effect .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄), requiring aldehyde protection (e.g., acetal formation) .
    Challenges :
  • Competing reactions at the aldehyde group require temporary protection (e.g., dimethyl acetal) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
  • MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

Data Analysis and Contradictions

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodological Answer :
  • Purification : Recrystallize from ethanol/water mixtures to remove impurities (e.g., unreacted benzyl chloride) that depress melting points .
  • Polymorphism : Characterize crystalline forms via DSC and PXRD. For example, a reported mp of 232–234°C (indole-5-carboxylic acid) vs. observed 220°C may indicate a new polymorph .

Q. Why might biological activity assays show variability for this compound?

  • Methodological Answer :
  • Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
  • Metabolite Interference : Test stability in cell culture media (e.g., DMEM) via LC-MS to detect aldehyde oxidation by serum amines .

Application in Drug Discovery

Q. What in silico approaches prioritize this compound derivatives for anticancer screening?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger Phase to align aldehyde and benzyloxy groups with kinase active sites (e.g., FLT3) .
  • ADMET Prediction : Assess log P (~2.5) and CYP450 inhibition risks (e.g., CYP3A4) using SwissADME .

Q. How to design SAR studies for indole-aldehyde derivatives targeting antimicrobial activity?

  • Methodological Answer :
  • Library Design : Synthesize analogs with varied substituents (e.g., halogens at C-5, methyl at C-3) .
  • Assay Protocol : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), comparing zones of inhibition to structure .

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